molecular formula C6H6N2O B075556 3-Pyridinealdoxime CAS No. 1193-92-6

3-Pyridinealdoxime

Cat. No.: B075556
CAS No.: 1193-92-6
M. Wt: 122.12 g/mol
InChI Key: YBKOPFQCLSPTPV-YVMONPNESA-N
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Description

3-Pyridinealdoxime, also known as 3-pyridinecarboxaldehyde oxime, is an organic compound with the molecular formula C₆H₆N₂O. It is derived from nicotinaldehyde, which is a formyl derivative of pyridine. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Pyridinealdoxime can be synthesized through the reaction of nicotinaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, yielding the oxime as a crystalline solid.

Industrial Production Methods: While specific industrial production methods for nicotinaldehyde oxime are not extensively documented, the general approach involves the large-scale synthesis of nicotinaldehyde followed by its conversion to the oxime using hydroxylamine derivatives. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-Pyridinealdoxime undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitriles or carboxylic acids.

    Reduction: The oxime group can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The oxime can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Nitriles or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

3-Pyridinealdoxime has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: this compound derivatives are explored for their potential therapeutic effects, particularly in neuroprotection and anti-inflammatory activities.

    Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • Picolinaldehyde oxime: Known for its use in coordination chemistry and as an intermediate in organic synthesis.
  • Isonicotinaldehyde oxime: Studied for its potential antimicrobial and anti-inflammatory activities.

Properties

CAS No.

1193-92-6

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

(NZ)-N-(pyridin-3-ylmethylidene)hydroxylamine

InChI

InChI=1S/C6H6N2O/c9-8-5-6-2-1-3-7-4-6/h1-5,9H/b8-5-

InChI Key

YBKOPFQCLSPTPV-YVMONPNESA-N

SMILES

C1=CC(=CN=C1)C=NO

Isomeric SMILES

C1=CC(=CN=C1)/C=N\O

Canonical SMILES

C1=CC(=CN=C1)C=NO

51892-16-1
1193-92-6

Pictograms

Irritant

Synonyms

3-pyridine-aldoxime
3-pyridinecarboxaldehyde oxime

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Pyridinecarboxaldehyde oxime was prepared by treating 3-pyridinecarboxaldehyde (10 mL, 106 mmol) with hydroxylamine hydrochloride (8.10 g, 117 mmol) and 50% aqueous sodium hydroxide (2 mL) in ethanol (100 mL) and water (200 mL) for 17 hours. The solution was adjusted to pH 14 with the addition of 50% (w/w) aqueous sodium hydroxide. The solution was extracted with several portions of dichloromethane. The combined organic layers were washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield 8.3 g of a white solid. The aqueous layers were combined and back-extracted with chloroform (5×1 L) to yield additional product. The total amount of 3-pyridinecarboxaldehyde oxime obtained was 12.24 g.
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Synthesis routes and methods II

Procedure details

Nicotinaldehyde oxime was prepared in quantitative yield by the reaction of nicotinaldehyde with hydroxylamine and sodium acetate in ethanol as for 20.
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Synthesis routes and methods III

Procedure details

3-Pyridine carboxaldehyde (21.4 g, 200 mmol) and hydroxylamine hydrochloride (14.6 g, 210 mmol) were dissolved in CH3OH (125 ml) and heated at reflux for 12 hours. The solution was then concentrated under vacuum to give a white solid. To this solid was added saturated NaHCO3 solution, with stirring until slightly basic. A white precipitate was obtained which was filtered, washed with water, and dried in vacuo, to give 3-pyridine aldoxime as a white solid, 23.6 g, 97% yield, mp 148°-150° C.
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21.4 g
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14.6 g
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125 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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